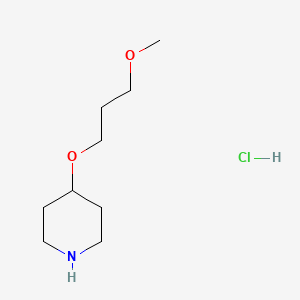
N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine
Descripción general
Descripción
The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
Scientists would propose a method to synthesize the compound in the lab. This often involves reactions of simpler starting materials.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise structure of the compound.Chemical Reactions Analysis
The compound would be subjected to various chemical reactions to understand its reactivity.Physical And Chemical Properties Analysis
The compound’s properties such as melting point, boiling point, solubility, and stability would be determined.Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
- The chemical "N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine" and its derivatives are used in efficient synthesis methods. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was achieved. This process involved various reactions, including regioselective substitution and bromination, yielding the desired product in an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Developing Novel Compounds
- Research has focused on developing novel compounds using the pyridinyl structure as a base. For instance, the palladium-catalyzed Suzuki cross-coupling reaction was used to synthesize a series of new pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds were studied for their quantum mechanical properties and biological activities, revealing potential as chiral dopants for liquid crystals and varying degrees of biological activities (Ahmad et al., 2017).
Role in Medicinal Chemistry
- This compound and its analogs play a significant role in medicinal chemistry. Research includes the synthesis and evaluation of various derivatives for their biological activities, like sigma receptor binding affinity. For example, studies on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds identified them as potent sigma receptor ligands with potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Use in Studying Mechanisms of Reactions
- The compound is also used in studying the mechanisms of various chemical reactions. For example, research on the reduction of enamines with carbonylhydridoferrates utilized derivatives of N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine to understand the reduction process and the effects of different hydrides (Mitsudo et al., 1975).
Safety And Hazards
The compound would be assessed for any potential hazards, such as toxicity or flammability.
Direcciones Futuras
Based on the findings, scientists would suggest future research directions, such as potential applications of the compound in medicine or industry.
Propiedades
IUPAC Name |
5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10-8-11(14)9-15-13(10)16(2)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVHUJQHCOUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
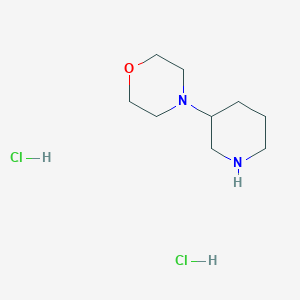
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
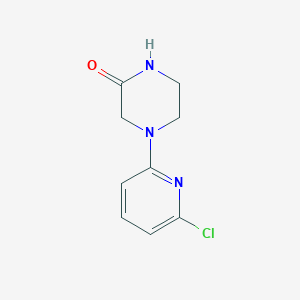
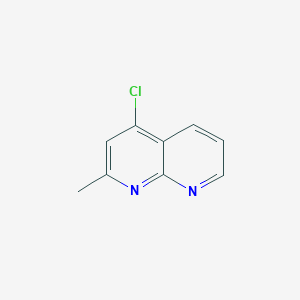
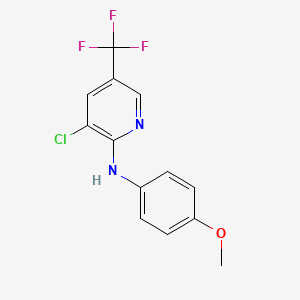
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
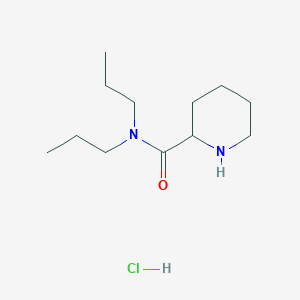
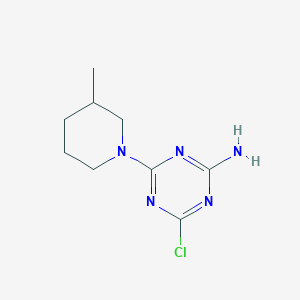
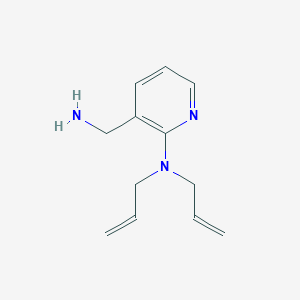
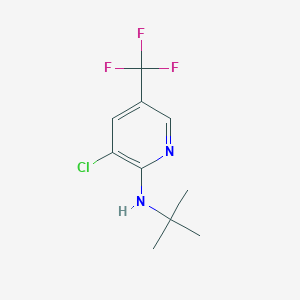
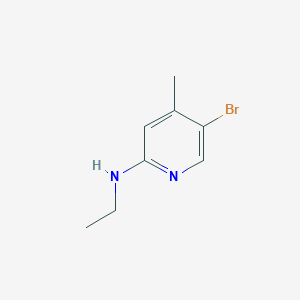
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
